1-Butyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Butyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of this compound, which includes a fused benzene and triazole ring, imparts it with significant chemical stability and reactivity.
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives, to which 1-butyl-1h-benzo[d][1,2,3]triazole belongs, have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Mode of Action
The exact mode of action of This compound It is known that the 1,2,3-triazole ring interacts with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The chemical properties of benzotriazole derivatives suggest that they may have good bioavailability .
Result of Action
The molecular and cellular effects of This compound Benzotriazole derivatives have been reported to exhibit potent anticancer activity in vitro against tested cancer cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Benzotriazole has been used as a corrosion inhibitor, suggesting that it may be stable under various environmental conditions .
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives have been shown to bind with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors . This suggests that 1-Butyl-1H-benzo[d][1,2,3]triazole may interact with various biomolecules in a similar manner.
Cellular Effects
Some benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects suggest that this compound may also influence cell function in various ways.
Molecular Mechanism
Benzotriazole derivatives are known to form stable coordination compounds on copper surfaces, behaving as corrosion inhibitors . This suggests that this compound may exert its effects through similar binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the alkylation of benzotriazole with butyl halides under basic conditions. The reaction typically proceeds as follows:
- Benzotriazole is dissolved in a suitable solvent such as dimethylformamide (DMF).
- A base, such as potassium carbonate, is added to the solution.
- Butyl halide (e.g., butyl bromide) is then introduced, and the mixture is heated to promote the alkylation reaction.
- The product is isolated through filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives.
- Reduced derivatives.
- Substituted benzotriazole compounds.
Scientific Research Applications
1-Butyl-1H-benzo[d][1,2,3]triazole has found applications in various scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of polymers and resins.
Comparison with Similar Compounds
Benzotriazole: The parent compound, lacking the butyl group, but exhibiting similar chemical properties.
Tolyltriazole: Differing by the presence of a methyl group on the benzene ring, offering better solubility in some organic solvents.
1-Methyl-1H-benzo[d][1,2,3]triazole: Similar structure with a methyl group instead of a butyl group.
Uniqueness: 1-Butyl-1H-benzo[d][1,2,3]triazole stands out due to its specific alkyl substitution, which can influence its solubility, reactivity, and interaction with biological targets. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with hydrophobic sites within proteins.
Properties
IUPAC Name |
1-butylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-3-8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXCVQOKCGDSOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402877 | |
Record name | 1-Butyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-43-0 | |
Record name | 1-Butyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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